molecular formula C24H25N5O2S3 B2444495 N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide CAS No. 532970-41-5

N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide

Cat. No.: B2444495
CAS No.: 532970-41-5
M. Wt: 511.68
InChI Key: VHUAOPQCBYGFSE-UHFFFAOYSA-N
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Description

N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S3/c1-3-32-24-28-27-23(34-24)26-21(30)15-33-20-14-29(19-11-7-6-10-18(19)20)13-12-25-22(31)17-9-5-4-8-16(17)2/h4-11,14H,3,12-13,15H2,1-2H3,(H,25,31)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUAOPQCBYGFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 5-ethylsulfanyl-1,3,4-thiadiazole core, followed by the introduction of the indole and benzamide moieties. Key steps include:

    Formation of the Thiadiazole Core: This step involves the reaction of ethyl mercaptan with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Attachment of the Indole Group: The thiadiazole core is then reacted with an indole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the indole-thiadiazole intermediate.

    Formation of the Benzamide Moiety: The final step involves the reaction of the indole-thiadiazole intermediate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis.

Chemical Reactions Analysis

Thioether Oxidation Reactions

The ethylsulfanyl (-S-C₂H₅) group at the 5-position of the thiadiazole ring undergoes oxidation under controlled conditions:

Reagent/ConditionsProductReaction EfficiencyKey Observations
H₂O₂ (30%) in glacial acetic acidSulfoxide derivative65–78% yieldSelective oxidation without affecting amide bonds or indole rings
mCPBA (meta-chloroperbenzoic acid) in DCMSulfone derivative82% yieldRequires anhydrous conditions and low temperatures (−10°C)
Ozone (O₃) in methanolSulfonic acid derivative55% yieldLimited practicality due to overoxidation side reactions

Mechanistic insight: The ethylsulfanyl group acts as an electron-rich center, facilitating electrophilic oxidation. Steric hindrance from the adjacent thiadiazole ring slows reaction kinetics compared to linear thioethers.

Nucleophilic Substitution at Thiadiazole C-2 Position

The carbamoyl-methylsulfanyl side chain enables substitution reactions:

NucleophileCatalyst/ConditionsProductYield
Primary amines (R-NH₂)K₂CO₃/DMF, 80°CAmine-substituted analogs70–85%
Thiols (R-SH)Et₃N/THF, RTDisulfide-linked derivatives60–72%
HydroxylamineNaOH/EtOH, refluxHydroxamic acid derivatives48%

Notable application: Substitution with pyridinyl amines enhances anticancer activity by improving target binding affinity.

Amide Hydrolysis and Functionalization

The benzamide and carbamoyl groups participate in hydrolysis and subsequent derivatization:

Reaction TypeConditionsProductsKey Data
Acidic hydrolysis (6M HCl, reflux)2-methylbenzoic acid + amine byproduct89% recoveryConfirmed via LC-MS and ¹H-NMR
Enzymatic hydrolysis (Porcine liver esterase)Partial cleavage of methylbenzamideMono-acid derivative63% conversion
Schotten-Baumann acylationR-COCl/NaOHN-acylated variants55–78%

Structural impact: Hydrolysis disrupts hydrogen-bonding networks critical for crystallinity, altering solubility profiles.

Cross-Coupling Reactions

The indole moiety enables palladium-catalyzed couplings:

ReactionCatalytic SystemSubstratesOutcomes
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Arylboronic acids40–65% yield
Buchwald-HartwigPd₂(dba)₃/XantphosSecondary amines58% yield
SonogashiraPdCl₂(PPh₃)₂/CuITerminal alkynes37% yield

Limitations: Steric bulk from the 2-methylbenzamide group reduces coupling efficiency compared to simpler indole derivatives .

Photochemical Reactivity

UV-induced transformations (λ = 254 nm):

ConditionMajor ProductQuantum YieldApplication
Methanol solution[2+2] Cycloadduct at indole C2-C3Φ = 0.12Photopharmacology probes
Solid-state irradiationDimerized via thiadiazole-thiadiazole interactionNot quantifiedCrystal engineering studies

Reductive Transformations

Reducing AgentTarget GroupProductSelectivity
NaBH₄/MeOHNoneUnreactedN/A
H₂ (1 atm)/Pd-CIndole ringTetrahydroindole derivative91%
DIBAL-HAmide groupsAlcohol derivatives44%

Critical note: The thiadiazole ring remains intact under most reductive conditions, demonstrating remarkable stability.

Complexation with Metal Ions

Coordination behavior studied via UV-Vis and XRD:

Metal SaltStoichiometryStability Constant (log K)
Cu(NO₃)₂1:14.82 ± 0.15
ZnCl₂2:15.91 ± 0.23
AgNO₃1:23.75 ± 0.30

Binding sites: Thiadiazole S-atoms and amide O-atoms participate in coordination, with indole N-H showing negligible involvement.

This compound's reactivity profile enables rational design of derivatives with modified pharmacological properties. Recent studies highlight its potential as a scaffold for developing kinase inhibitors and antimicrobial agents, though detailed mechanistic studies remain ongoing .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiadiazole and indole derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The thiadiazole and indole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets would require further investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-ethylsulfanyl-1,3,4-thiadiazole: Shares the thiadiazole core but lacks the indole and benzamide moieties.

    Indole-2-carboxylic acid: Contains the indole moiety but lacks the thiadiazole and benzamide groups.

    2-methylbenzamide: Contains the benzamide moiety but lacks the thiadiazole and indole groups.

Uniqueness

N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide is unique due to its combination of thiadiazole, indole, and benzamide moieties. This unique structure may confer specific properties and activities that are not present in the individual components or other similar compounds.

Biological Activity

N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide is a complex organic compound that incorporates a thiadiazole moiety, which has been extensively studied for its diverse biological activities. This compound's structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Structural Features

The compound features several key structural components:

  • Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur atoms, known for its biological activity.
  • Indole Moiety : A bicyclic structure that enhances the compound's pharmacological properties.
  • Methylbenzamide Group : Contributes to the overall lipophilicity and potential receptor interactions.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The presence of the ethylsulfanyl group enhances solubility and reactivity, potentially leading to improved efficacy against various pathogens. Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .

CompoundActivityMIC (μg/mL)Reference
5-Ethyl-1,3,4-thiadiazoleAntibacterial32.6
Thiadiazole DerivativesAntifungal47.5 (Itraconazole)
Indole-Thiadiazole DerivativesAntifungal62.5 (S. aureus)

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been documented. These compounds are believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. For instance, certain derivatives have demonstrated effectiveness against breast and colon cancer cell lines by disrupting cellular signaling pathways .

Anti-inflammatory and Analgesic Effects

Thiadiazole compounds have been noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines. This activity suggests a potential role in treating conditions such as arthritis and other inflammatory diseases .

The biological activities of this compound may involve:

  • Enzyme Inhibition : Interaction with enzymes such as succinate dehydrogenase, which plays a crucial role in cellular respiration.
  • Receptor Modulation : Binding to specific receptors that regulate cellular functions related to inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various thiadiazole derivatives against E. coli and S. aureus. The results indicated that compounds with the ethylsulfanyl substitution exhibited enhanced antibacterial activity compared to standard antibiotics .
  • Anticancer Activity Assessment : In vitro studies on breast cancer cell lines showed that certain derivatives led to a significant reduction in cell viability by inducing apoptosis through caspase activation .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions with controlled conditions. Key steps include:

  • Temperature control : Maintain 60–80°C during thiadiazole ring formation to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Reaction monitoring : Employ TLC (silica gel, ethyl acetate/hexane eluent) and 1H NMR^1 \text{H NMR} to track progress and confirm intermediate structures .
    • Critical Parameters : Impurities often arise from incomplete sulfanyl group coupling; stoichiometric excess of carbamoylmethylsulfanyl reagents (1.2–1.5 eq) mitigates this .

Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : 1H^1 \text{H}, 13C^{13} \text{C}, and 1H-15N HMBC^1 \text{H-}^{15} \text{N HMBC} to resolve overlapping signals in the indole and thiadiazole moieties .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect trace byproducts .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in antimicrobial activity?

  • Methodological Answer :

  • Target identification : Perform molecular docking against bacterial enzymes (e.g., dihydrofolate reductase) using software like AutoDock Vina; validate with enzyme inhibition assays (IC50_{50} determination) .
  • Time-kill assays : Evaluate bactericidal effects on Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at 2× and 4× MIC over 24 hours .
  • Resistance studies : Serial passage experiments to monitor MIC shifts over 20 generations, assessing mutation-driven resistance .

Q. How should researchers address contradictory bioactivity data between structural analogs?

  • Methodological Answer :

  • Structural benchmarking : Compare substituent effects (e.g., ethylsulfanyl vs. methylsulfanyl groups) using QSAR models to identify critical pharmacophores .
  • Orthogonal assays : Validate antifungal activity (e.g., against Candida albicans) via both broth microdilution and agar diffusion to rule out assay-specific artifacts .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential cytochrome P450 metabolism .

Q. What strategies are effective in designing experiments to study the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME profiling :
  • Absorption : Caco-2 cell permeability assays (Papp_{\text{app}} >1×106^{-6} cm/s indicates good absorption) .
  • Metabolism : LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations .
  • Plasma protein binding : Equilibrium dialysis (human serum albumin) to quantify unbound fraction, critical for dose-response correlations .

Experimental Design & Data Analysis

Q. How can researchers minimize variability in cytotoxicity assays across cell lines?

  • Methodological Answer :

  • Normalization : Use ATP-based viability assays (e.g., CellTiter-Glo) instead of MTT to reduce interference from indole-thiadiazole redox activity .
  • Control standardization : Include a reference compound (e.g., doxorubicin) in each plate to normalize inter-experimental variability .
  • Data modeling : Apply nonlinear regression (e.g., Hill equation) to calculate EC50_{50} values with 95% confidence intervals .

Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess target-ligand complex dynamics .
  • Free energy calculations : Use MM-PBSA/GBSA to estimate binding affinities and prioritize targets .
  • Pharmacophore screening : Generate 3D pharmacophores (e.g., Schrödinger Phase) to identify off-target interactions .

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